1-(3-fluoro-4-{4-[(2-fluorophenoxy)acetyl]-1-piperazinyl}phenyl)-1-propanone -

1-(3-fluoro-4-{4-[(2-fluorophenoxy)acetyl]-1-piperazinyl}phenyl)-1-propanone

Catalog Number: EVT-3698947
CAS Number:
Molecular Formula: C21H22F2N2O3
Molecular Weight: 388.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

-(Acetamidomethyl)-3-[3-fluoro-4-(1-piperazinyl)phenyl]isoxazoline []

Compound Description: 5-(Acetamidomethyl)-3-[3-fluoro-4-(1-piperazinyl)phenyl]isoxazoline is described as a valuable intermediate in the synthesis of isoxazolyl antimicrobial agents. []

-[4-(2-Ethoxy-2-phenylethyl)-1-piperazinyl]-2-methyl-1-phenyl-1-propanone dihydrochloride []

Compound Description: This compound, known as eprazinone dihydrochloride, has its crystal structure elucidated in the study. The research highlights the molecule's extended conformation and the chair conformation of the piperazine ring. []

N-[2-(4-Acetyl-1-Piperazinyl)Phenyl]-2-(3-Methylphenoxy)Acetamide (NAPMA) []

Compound Description: NAPMA is investigated for its ability to inhibit osteoclast differentiation, a process crucial in bone resorption. The study shows that NAPMA effectively attenuates osteoclast activity and protects against bone loss, highlighting its potential for treating osteoporosis and similar bone diseases. []

-Cyclopropyl-6- Fluoro-4-Oxo-7-{4-[2-(4-Substituted-Phenyl)-2-(Substituted)-Ethyl] -1-Piperazinyl}-1,4-Dihydroquinoline-3-Carboxylic Acid Derivatives []

Compound Description: This study describes the design and synthesis of a series of 1-cyclopropyl-6-fluoro-4-oxo-7-{4-[2-(4-substituted-phenyl)- 2-(substituted)-ethyl]-1-piperazinyl}-1,4-dihydroquinoline-3-carboxylic acid derivatives. These compounds are investigated for their antimicrobial activity. []

(4R)-1-{3-[2-(18F)Fluoro-4-methylpyridin-3-yl]phenyl}-4-[4-(1,3-thiazol-2-ylcarbonyl)piperazin-1-yl]pyrrolidin-2-one ([18F]T-401) []

Compound Description: [18F]T-401 is designed and synthesized as a novel PET imaging agent targeting monoacylglycerol lipase (MAGL). The compound demonstrates high uptake in MAGL-rich regions, highlighting its potential for visualizing and studying MAGL in vivo. []

-Fluoro-2-[4-[(2-phenyl-1H-imidazol-5-yl)methyl]-1-piperazinyl]pyrimidine (SCH 66712) []

Compound Description: SCH 66712 is identified as a potent mechanism-based inactivator of the cytochrome P450 2D6 enzyme. The study investigates its binding affinity and the mechanism behind its inactivation of this enzyme, suggesting its potential as a tool for studying drug metabolism. []

(-)-(1'S,2'R)-6-fluoro-7-(1-piperazinyl)-1-(2'-trans-phenyl-1'-cyclopropyl)- 1, 4-dihydro-4-oxoquinoline-3-carboxylic acid []

(+)-(1'R,2'S)-6-fluoro-7-(1-piperazinyl)-1-(2'-trans-phenyl-1'-cyclopropyl)- 1, 4-dihydro-4-oxoquinoline-3-carboxylic acid []

Compound Description: These compounds are enantiomers of a novel quinolone antimicrobial agent. The study investigates their in vitro antimicrobial potency and spectra, revealing that the (-)-(1'S,2'R) analogue exhibits greater potency. []

-methoxy-4-[4-(3-phenyl-2-propen-1-yl)-1-piperazinyl]-5H-pyrimido[5,4-b]indole []

-fluoro-4-[4-(3-phenyl-2-propen-1-yl)-1-piperazinyl]-5H-pyrimido[5,4-b]indole []

Compound Description: These compounds, identified through screening of a small-molecule library, act as Salmonella biofilm inhibitors. []

-[3-[4-(3-chlorophenyl)-1-piperazinyl]propyl]-3,4- dihydro-5-methoxy-2(1H)-quinolinone hydrochloride (34b) []

-[3-[4-(3-chlorophenyl)-1-piperazinyl]propyl]-3, 4-dihydro-5-methoxy-2(1H)-quinolinone mesylate (34c) []

Compound Description: 34b and 34c are synthesized and investigated for their antidepressant-like activity, showing promising results in animal models. []

-[4-[4-(6-fluorobenzo[b]thien-3-yl)-1-piperazinyl]butyl]-2, 5,5-trimethyl-4-thiazolidinone (HP236) []

Compound Description: HP236 is an atypical antipsychotic agent. The study investigates its metabolism in rats, identifying several key metabolic pathways and resulting metabolites. []

-Cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-7- / 4- (oxoalkyl) -1-piperazinyl / -3-quinolinecarboxylic acids []

Compound Description: This patent describes the preparation of a series of 1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-7- (4- (oxoalkyl) -1-piperazinyl) -3-quinolinecarboxylic acids, designed for their potent antibacterial activity and broad spectrum of action. []

-(4-Fluoro-2-(4-fluorophenoxy)phenyl)-1-(1H-1,2,4-triazol-1-ylmethyl)-3-methoxy-isopropy Alcohol []

Compound Description: This study describes the synthesis and crystal structure of 2-(4-fluoro-2-(4-fluorophenoxy)phenyl)-1-(1H-1,2,4-triazol-1-ylmethyl)-3-methoxy-isopropy alcohol. The research focuses on the molecular geometry and intermolecular interactions of this compound in the solid state. []

-(2-Aminophenyl)-1,2-dihydro- quinoxaline-2-ones (4a, 4b) []

Compound Description: Compounds 4a and 4b are synthesized and their reactivity is investigated in this study, which focuses on preparing various polycyclic heterocyclic compounds related to 3-phenyl-1,2-dihydro-quinoxaline-2-one. []

-(1-phenyl-5-aryl-4, 5-dihydro-3-pyrazolyl)-6-chloro-5-fluoro-3-phenylindoles and 2-(1-phenyl-5-aryl-3-pyrazolyl)-6-chloro-5-fluoro-3-phenylindoles []

Compound Description: This study details the synthesis and characterization of 2-(1-phenyl-5-aryl-4, 5-dihydro-3-pyrazolyl)-6-chloro-5-fluoro-3-phenylindoles and their related 3-pyrazolyl analogues. These compounds are synthesized through a multi-step procedure involving bromination and treatment with phenylhydrazine. []

-(4-benzyl-piperazinyl)-1-cyclobutyl-1-hydroxy-1-phenyl-2-propanone (24) []

-(4-benzylpiperazinyl)-1,1-diphenyl-1-hydroxy-2-propanone (51) []

Compound Description: Compounds 24 and 51 are part of a series of substituted 1-phenyl-3-piperazinyl-2-propanones developed as potential treatments for urinary incontinence. The study demonstrates their antimuscarinic activity and selectivity for M3 muscarinic receptors. []

((Aryl-4-piperazinyl-1) -2 ethoxy) -3 p-cymene, the derivatives ortho, meta, para monosubstituted or disubstituted on the phenyl ring []

Compound Description: This patent focuses on the synthesis and potential therapeutic applications of ((Aryl-4-piperazinyl-1) -2 ethoxy) -3 p-cymene derivatives. It describes the preparation of these compounds with various substitutions on the phenyl ring. []

-(phenyl-piperazinyl-methyl) benzamide derivatives []

Compound Description: This patent describes a series of substituted 4-(phenyl-piperazinyl-methyl) benzamide derivatives developed for their potential therapeutic use in treating anxiety and gastrointestinal disorders. []

(E)-1-(3-fluoro-6,11-dihydrodibenz[b,e]oxepin-11-yl)-4-(3- phenyl-2-propenyl)piperazine dimaleate (50, AJ-3941) []

Compound Description: AJ-3941 is identified as a potential therapeutic agent for treating cerebrovascular disorders due to its protective effects against various conditions like ischemia, hypoxia, lipid peroxidation, and convulsions. []

-(benzylideneamino)-3-chloro-6-(2,5-difluorobenzoyl)-1-((4-(trifluoromethyl) phenyl)amino)-1,6,7-triazaspiro[3,4]-oct-7-ene-2,5-dione derivatives []

Compound Description: This study describes the synthesis and antimicrobial evaluation of a series of 8-(benzylideneamino)-3-chloro-6-(2,5-difluorobenzoyl)-1-((4-(trifluoromethyl) phenyl)amino)-1,6,7-triazaspiro[3,4]-oct-7-ene-2,5-dione derivatives. The compounds are evaluated for their potential to inhibit bacterial growth. []

-piperidinecarboxamide, 4-(4-acetyl-1-piperazinyl)-N-((1R)-1-(3,5-bis(trifluoromethyl)phenyl)ethyl)-2-(4-fluoro-2-methylphenyl)-N-methyl-, (2R,4S)-(GW679769, Casopitant) [, , , , ]

Compound Description: Casopitant is a potent and selective antagonist of the neurokinin-1 (NK1) receptor. Studies have investigated its pharmacokinetics, metabolism, and tissue distribution in various species, including humans. It is being developed for the prevention of chemotherapy-induced and postoperative nausea and vomiting. [, , , , ]

-difluoromethoxy-1-ethyl-6-fluoro-1, 4-dihydro-7-[4-(2-methoxyphenyl)-1-piperazinyl]-4-oxoquinoline-3-carb oxylic acid (K-12) []

-(3,4-dehydro-4-phenyl-1-piperidinyl)-1, 4-dihydro-6-fluoro-1-methyl-8-trifluoromethyl-4-oxoquinoline-3- carboxylic acid (K-37) []

-difluoromethoxy-1,4-dihydro-6-fluoro-7-(3, 4-dehydro-4-phenyl-1-piperidinyl)1-[4,(1,2, 4-triazol-1-yl)methylphenyl]-4-oxoquinoline-3-carboxylic acid (K-38) []

, 4-dihydro-8-dimethylaminomethyl-6-fluoro-7-[4-(2-methoxyphenyl)-1-pip eradinyl]-1-methyl-4-oxoquinoline-3-carboxylic acid (K-42) []

Compound Description: These are fluoroquinoline derivatives investigated for their inhibitory activity against human immunodeficiency virus type 1 (HIV-1) replication. The study reveals their varying potency and explores their potential mechanisms of action, including inhibition of HIV-1 transcription and Tat function. []

Oxime- methoxy-phenyl []

Compound Description: This compound is identified as a constituent of Urtica dioica leaves using GC-MS analysis. []

-{2-fluoro-4-[1-(methyloxy)ethyl]phenyl}-4-{[4′-fluoro-4-(methylsulfonyl)-2-biphenylyl]carbonyl}piperazine (GSK494581A) []

Compound Description: GSK494581A was initially identified as a glycine transporter subtype 1 (GlyT1) inhibitor but later characterized as a selective small-molecule agonist for the G protein-coupled receptor GPR55. It has been studied for its potential roles in pain signaling, bone morphogenesis, and vascular endothelial cells. []

-([1,1′-biphenyl]-4-yl)-N-(5-cyclobutyl-1H-pyrazol-3-yl)acetamide (Analog 24) []

Compound Description: Analog 24 is an aminopyrazole compound identified as a selective inhibitor of cyclin-dependent kinase 5 (CDK5). It demonstrates the ability to reduce Mcl-1 levels in cancer cell lines and shows synergistic anti-cancer effects when combined with Bcl-2 inhibitors. []

methoxyacetyl fentanyl (MeOAF) []

cyclopropyl fentanyl (CPF) []

-methylfentanyl (3MF) []

butyryl fentanyl []

isobutyryl fentanyl []

para-fluoro acryl fentanyl []

fentanyl carbamate []

-furanyl fentanyl []

(E)-crotonyl fentanyl []

carfentanil []

N-methyl norfentanyl []

norfentanyl []

norcarfentanil []

despropionyl fentanyl (4-ANPP) []

acetyl fentanyl []

β-hydroxy fentanyl []

benzyl fentanyl []

acryl fentanyl []

alfentanil []

fentanyl []

para-fluoro fentanyl []

para-fluoroisobutyryl fentanyl []

sufentanil []

phenyl fentanyl []

cyclopentenyl fentanyl [] []

Compound Description: This study describes an analytical method to identify and quantify various fentanyl analogues, including numerous structural and geometric isomers, in biological samples. It highlights the importance of distinguishing these compounds due to their varying potencies and potential for misuse. []

-acetyl-4-(4-fluorophenyl)-4-oxo-N,3-diphenylbutanamide (18) []

-(2-(3-fluoro phenyl)-2-oxo-1phenylethyl)-4-methyl-3-oxo-N-phenylpentanamide (19) []

-(2-(4-fluorophenyl)-2-oxo-1-phenylethyl)-4-methyl-3-oxoN-phenylpentanamide (2) []

Compound Description: These compounds are identified and characterized as impurities during the synthesis of (3R,5R)-7-(3-(phenylcarbamoyl)-5-(4-fluorophenyl)-2-isopropyl-4-phenyl-1H-pyrrol-1-yl)-3,5-dihydroxyheptanoic acid, calcium salt (2:1)trihydrate, an HMG-CoA reductase inhibitor used to lower cholesterol. []

-(3,4-dihydroxy-5-nitrophenyl)-3-[4-[3-(trifluoromethyl)phenyl]-1-piperazinyl]-1-propanone hydrochloride (35, BIA 3-335) []

Compound Description: BIA 3-335 is a peripherally selective and long-acting inhibitor of catechol-O-methyltransferase (COMT) designed as a potential treatment for Parkinson's disease. It displays an improved inhibitory profile compared to other COMT inhibitors, demonstrating prolonged peripheral COMT inhibition with minimal impact on central COMT activity. []

-substituted-3, 5-dimethyl-4-((Substituted Phenyl) Diazenyl) Pyrazole Derivatives []

Compound Description: This study focuses on the synthesis and biological evaluation of novel 1-substituted-3, 5-dimethyl-4-((Substituted Phenyl) Diazenyl) Pyrazole derivatives. These compounds are evaluated for their anti-inflammatory, analgesic, ulcerogenic, lipid peroxidation, antibacterial, and antifungal activities. []

-(7-chloro-6-fluorobenzothiazol-2-yl)-3,4-substituted-aryl-azetidin-2-ones []

-(7-chloro-6-fluoro-benzothiazol-2-yl)-2-substituted–arylthiazolidin-4-ones []

Compound Description: These compounds are synthesized and characterized for their potential as anti-inflammatory, analgesic, CNS depressant, and skeletal muscle relaxant agents. []

(S)-(+)-3-methyl-[2-(1-piperidinyl)phenyl]butylamine []

Compound Description: This compound serves as a key chiral intermediate in the synthesis of (S)-repaglinide, a drug used to treat type 2 diabetes. []

-[[4-(4--acetyl-1-piperazinyl)-2-methoxyphenyl]amino]-4-chloro-5-(trifluoromethyl)pyrimidine []

Compound Description: This compound serves as a key intermediate in an improved synthesis of the tyrosine kinase inhibitor Rociletinib. The use of this intermediate is highlighted for its high selectivity and ability to minimize byproducts, improving the overall efficiency of Rociletinib synthesis. []

-[4’-(2”,4”-dichloro-5”-fluoro phenyl)-6’-(2”thienyl)pyrimidin-2’-yl-ureido]-4-substituted phenyl-3-chloro-2azetidinone derivatives []

Compound Description: These are a series of novel monocyclic β-lactam molecules synthesized and characterized for their potential antibacterial activity against Gram-positive and Gram-negative bacterial strains. []

[O-methyl-3H]-N-(2-(4-(2-methoxyphenyl)-1-piperazinyl)ethyl)-N-(2-pyridinyl)cyclohexanecarboxamide (WAY100635) []

Compound Description: WAY100635 is a selective antagonist of the 5-HT1A receptor, a subtype of serotonin receptor. It is used in research to investigate the role of 5-HT1A receptors in various physiological and behavioral processes. []

Properties

Product Name

1-(3-fluoro-4-{4-[(2-fluorophenoxy)acetyl]-1-piperazinyl}phenyl)-1-propanone

IUPAC Name

1-[3-fluoro-4-[4-[2-(2-fluorophenoxy)acetyl]piperazin-1-yl]phenyl]propan-1-one

Molecular Formula

C21H22F2N2O3

Molecular Weight

388.4 g/mol

InChI

InChI=1S/C21H22F2N2O3/c1-2-19(26)15-7-8-18(17(23)13-15)24-9-11-25(12-10-24)21(27)14-28-20-6-4-3-5-16(20)22/h3-8,13H,2,9-12,14H2,1H3

InChI Key

MVSYZTYWSAHUNK-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)C1=CC(=C(C=C1)N2CCN(CC2)C(=O)COC3=CC=CC=C3F)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.